5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride
Description
Historical Context and Development
The development of this compound traces its origins to the broader historical context of imidazole chemistry, which began with Heinrich Debus's pioneering synthesis of imidazole in 1858. Debus achieved this breakthrough by reacting glyoxal and formaldehyde in ammonia, initially naming the product glyoxaline before Arthur Rudolf Hantzsch coined the term "imidazole" in 1887. The subsequent decades witnessed systematic exploration of imidazole derivatives, with various substituted compounds being discovered throughout the 1840s, establishing the foundation for modern heterocyclic chemistry.
The specific development of chloromethylated imidazole derivatives emerged during the mid-twentieth century as pharmaceutical researchers recognized the potential of these compounds as synthetic intermediates. The introduction of chloromethyl groups at specific positions on the imidazole ring represented a significant advancement in synthetic methodology, enabling the preparation of complex bioactive molecules through nucleophilic substitution reactions. Industrial production of imidazole and its derivatives began in earnest during the 1950s, with a wide range of substituted compounds becoming available in commercial quantities.
The preparation of this compound specifically emerged from research into selective chloromethylation reactions. Early synthetic approaches involved direct chloromethylation of 1-methylimidazole using formaldehyde and hydrochloric acid under controlled conditions. These pioneering studies demonstrated that chloromethylation could proceed with high regioselectivity, favoring substitution at the 5-position of the imidazole ring while avoiding interfering side reactions at other positions.
Chemical Classification and Nomenclature
This compound belongs to the chemical classification of halogenated heterocyclic compounds, specifically within the imidazole family of nitrogen-containing aromatic heterocycles. The compound exists in two primary forms: the free base with molecular formula C₅H₇ClN₂ and molecular weight 130.57 grams per mole, and the hydrochloride salt with molecular formula C₅H₈Cl₂N₂ and molecular weight 167.036 grams per mole.
The nomenclature of this compound follows systematic chemical naming conventions established by the International Union of Pure and Applied Chemistry. The base name "imidazole" indicates the five-membered heterocyclic ring containing two nitrogen atoms at the 1 and 3 positions. The "1-methyl" designation specifies methylation at the nitrogen atom in position 1, while "5-(chloromethyl)" indicates the presence of a chloromethyl substituent at the 5-position of the ring.
Table 1: Chemical Identifiers for this compound
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₅H₇ClN₂ | C₅H₈Cl₂N₂ |
| Molecular Weight | 130.57 g/mol | 167.036 g/mol |
| Chemical Abstracts Service Number | 89180-90-5 | 90773-41-4 |
| International Union of Pure and Applied Chemistry Name | 5-(chloromethyl)-1-methylimidazole | 5-(chloromethyl)-1-methylimidazole hydrochloride |
| Simplified Molecular-Input Line-Entry System | CN1C=NC=C1CCl | CN1C=NC=C1CCl.Cl |
Alternative nomenclature systems have been employed in the literature, leading to various synonyms including 5-(ChloroMethyl)-1-MethyliMidazole, 1H-Imidazole, 5-(chloromethyl)-1-methyl-, and 4-(CHLOROMETHYL)-1-METHYL-1H-IMIDAZOLE. The variation in numbering systems reflects historical differences in ring position assignment, though current International Union of Pure and Applied Chemistry conventions favor the systematic approach used in the primary nomenclature.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a versatile synthetic intermediate and its contribution to understanding structure-reactivity relationships in nitrogen heterocycles. Imidazole derivatives have garnered exceptional attention due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antibacterial, antifungal, and antimicrobial activities.
The chloromethyl substituent at the 5-position provides exceptional reactivity toward nucleophilic substitution reactions, enabling the compound to serve as a key building block for synthesizing more complex heterocyclic frameworks. This reactivity has made it particularly valuable in pharmaceutical development, where it serves as a crucial intermediate for synthesizing various therapeutic agents. Research has demonstrated that imidazole derivatives exhibit significant biological activities, with studies showing antimicrobial effects against multiple bacterial strains and antitumor activity in various cancer cell lines.
Table 2: Biological Activity Profile of Related Imidazole Compounds
The compound's significance is further highlighted by its classification within the broader category of imidazole derivatives that have revolutionized medicinal chemistry. These compounds share the fundamental 1,3-diazole ring structure but feature varied substituents that confer distinct biological and chemical properties. The presence of the chloromethyl group specifically enhances the compound's utility in synthetic organic chemistry by providing a reactive site for further functionalization.
Overview of Imidazole Chemistry
Imidazole chemistry encompasses a vast field of heterocyclic compounds characterized by the presence of a five-membered aromatic ring containing two nitrogen atoms. The parent compound imidazole exhibits unique chemical properties that distinguish it from other nitrogen heterocycles, particularly its amphoteric nature, which enables it to function both as an acid and as a base. This dual functionality arises from the compound's ability to donate a proton from the nitrogen-bound hydrogen and accept a proton at the unsubstituted nitrogen atom.
The structural characteristics of imidazole contribute significantly to its chemical behavior and biological significance. The compound exists as a planar five-membered ring containing six π-electrons, classifying it as an aromatic system according to Hückel's rule. Two equivalent tautomeric forms are observed because the hydrogen atom can be located on either of the two nitrogen atoms, a phenomenon that has important implications for the compound's reactivity and biological interactions.
Table 3: Fundamental Properties of Imidazole and Related Derivatives
| Property | Imidazole | 1-Methylimidazole | 5-(Chloromethyl)-1-methyl-1H-imidazole |
|---|---|---|---|
| Molecular Formula | C₃H₄N₂ | C₄H₆N₂ | C₅H₇ClN₂ |
| Molecular Weight | 68.08 g/mol | 82.10 g/mol | 130.57 g/mol |
| Basicity (pKa) | 7.0 | 7.4 | Not determined |
| Dipole Moment | 3.67 Debye | Not specified | Not determined |
| Tautomerization | Present | Absent | Absent |
The chemistry of imidazole derivatives has been extensively studied due to their occurrence in numerous natural products and their importance in biological systems. Histidine, an essential amino acid, contains an imidazole ring that plays crucial roles in enzyme catalysis and protein structure. Similarly, histamine, derived from histidine, functions as a key mediator in allergic reactions and gastric acid secretion. These biological roles have inspired extensive research into synthetic imidazole derivatives for pharmaceutical applications.
The basicity of imidazole and its derivatives represents another fundamental aspect of their chemistry. With a pKa value of approximately 7.0 for the conjugate acid, imidazole is significantly more basic than pyridine, making it approximately sixty times stronger as a base. This enhanced basicity results from the electron-donating effect of the second nitrogen atom in the ring, which stabilizes the protonated form. The introduction of methyl groups, as in 1-methylimidazole, further increases the basicity to a pKa of 7.4, while also preventing tautomerization by blocking one of the nitrogen sites.
Modern synthetic approaches to imidazole derivatives have evolved considerably since Debus's original method. Contemporary methodologies include cyclization reactions, substitution reactions on preformed imidazole rings, and transition-metal-catalyzed processes that enable regioselective functionalization. These advances have facilitated the preparation of complex imidazole derivatives with precise substitution patterns, enabling researchers to explore structure-activity relationships and develop compounds with enhanced biological properties.
The synthetic versatility of imidazole chemistry extends to the preparation of chloromethylated derivatives, where careful control of reaction conditions enables selective introduction of chloromethyl groups at specific ring positions. The reactivity of these chloromethyl substituents toward nucleophilic displacement reactions has made them particularly valuable as synthetic intermediates, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures through subsequent chemical transformations.
Properties
IUPAC Name |
5-(chloromethyl)-1-methylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2.ClH/c1-8-4-7-3-5(8)2-6;/h3-4H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXYXOIKYRALRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557819 | |
| Record name | 5-(Chloromethyl)-1-methyl-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90773-41-4 | |
| Record name | 5-(Chloromethyl)-1-methyl-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride typically involves the chloromethylation of 1-methylimidazole. One common method is the reaction of 1-methylimidazole with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl group at the 5-position. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can undergo oxidation reactions to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives of the imidazole ring.
Oxidation: Oxidized products may include imidazole carboxylic acids or aldehydes.
Reduction: Reduced products typically involve the conversion of the chloromethyl group to a methyl group.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride is primarily used as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in the development of pharmaceuticals and agrochemicals. The compound can be synthesized through chlorination processes involving 1-methylimidazole, often utilizing Lewis acid catalysts like aluminum chloride to achieve desired products.
Reactivity and Mechanism of Action
The chloromethyl group in this compound is reactive, allowing it to form covalent bonds with nucleophilic sites on proteins. This property enables it to act as an enzyme inhibitor or modulator of receptor functions, disrupting essential biological pathways and facilitating therapeutic effects.
Biological Applications
Enzyme Inhibition Studies
In biological research, this compound is explored for its potential as an enzyme inhibitor. Its ability to interact with specific molecular targets makes it valuable in understanding enzyme mechanisms and developing inhibitors for various diseases.
Therapeutic Development
Research indicates that this compound may have applications in developing new therapeutic agents, particularly for treating infectious diseases and cancer. Its structural properties allow it to be modified into derivatives that exhibit enhanced biological activity .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in producing specialty chemicals. Its reactivity makes it suitable for various chemical reactions required in manufacturing processes.
Catalysis
The compound has been investigated for its catalytic properties in reactions involving monosaccharides and other organic substrates. Its imidazolium structure enhances its effectiveness as a catalyst in dehydration reactions .
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the synthesis of potent anticancer agents using this compound as a key intermediate. The modification of this compound led to derivatives with significantly improved inhibitory activity against cancer cell lines, showcasing its potential in drug development .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of farnesyltransferase (FTase) using derivatives of this compound. The results indicated that modifications at specific positions on the imidazole ring enhanced potency, providing insights into designing effective FTase inhibitors for therapeutic applications .
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or modification of protein function. This interaction can affect various molecular targets and pathways, depending on the specific application of the compound.
Comparison with Similar Compounds
Structural and Reactivity Differences
Substituent Position: The target compound (5-CH₂Cl, 1-CH₃) differs from 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (4-CH₂Cl), altering electrophilic reactivity. 1-Benzyl-5-(chloromethyl)-1H-imidazole hydrochloride introduces a bulky benzyl group, which may hinder reactivity but improve binding affinity in medicinal applications .
Alkyl vs.
Chlorine vs. Chloromethyl :
- 5-Chloro-1-ethyl-2-methyl-1H-imidazole lacks the reactive CH₂Cl group, limiting its utility in alkylation reactions but enhancing stability .
Biological Activity
5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 132.57 g/mol. The structure features a five-membered imidazole ring with a chloromethyl group at the 5-position and a methyl group at the 1-position, which contributes to its reactivity and biological activity.
The primary mechanism of action for this compound involves its role as an alkylating agent . The chloromethyl group can react with nucleophilic sites in biomolecules, such as amino groups in proteins or phosphate groups in nucleic acids. This alkylation can result in modifications that alter the structure and function of these biomolecules, impacting various biochemical pathways.
Biological Activity
Research indicates that this compound exhibits antimicrobial , anticancer , and antiparasitic activities:
- Antimicrobial Activity : Studies have shown that this compound has effective activity against various bacterial strains. Its Minimum Inhibitory Concentration (MIC) values suggest potent bactericidal effects.
- Anticancer Activity : Preliminary investigations indicate that this compound may induce apoptosis in cancer cells through oxidative stress mechanisms. It has been tested against several cancer cell lines, demonstrating significant cytotoxicity.
- Antiparasitic Activity : The compound has shown promise against parasites such as Leishmania donovani, with studies indicating it can inhibit the growth of intracellular amastigotes effectively.
Data Table: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 0.025 μg/mL | |
| Anticancer | HeLa Cells | 15 μM | |
| Antiparasitic | L. donovani | 0.5 μM |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various imidazole derivatives, this compound exhibited superior activity against E. coli, with an MIC value significantly lower than that of commonly used antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Anticancer Mechanism
A recent investigation into the anticancer effects of this compound revealed that it triggers apoptosis in cancer cells via oxidative stress pathways. The study utilized various cancer cell lines, including breast and lung cancer models, showing IC50 values indicative of strong cytotoxic effects.
Case Study 3: Antiparasitic Potential
Research focused on the efficacy of this compound against Leishmania donovani demonstrated its ability to reduce parasite load in infected macrophages significantly. Further studies are required to explore its mechanism of action and potential for therapeutic use in treating leishmaniasis.
Q & A
Q. What are the most reliable synthetic routes for 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, and how can intermediates be purified?
The compound is synthesized via nucleophilic substitution or alkylation reactions. A validated method involves treating 5-hydroxymethyl-1-methyl-1H-imidazole with thionyl chloride (SOCl₂) in dimethylformamide (DMF), yielding the chloromethyl derivative in 99% efficiency . For purification, column chromatography with 1% methanol and 1% triethylamine in dichloromethane is recommended, followed by recrystallization from a 90% dichloromethane/5% n-hexane/5% toluene mixture .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
Key techniques include:
Q. What precautions are necessary for handling and storage in research settings?
While safety data sheets (SDS) emphasize general precautions (e.g., avoiding heat/sparks), advanced handling requires:
- Storage below 4°C in anhydrous conditions to prevent hydrolysis of the chloromethyl group .
- Use of inert atmospheres (N₂/Ar) during reactions to minimize side reactions with moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during alkylation with this compound?
Screening reaction parameters (e.g., temperature, solvent polarity, and base selection) is critical. For example:
Q. What mechanistic insights explain the reactivity of the chloromethyl group in cross-coupling reactions?
The chloromethyl group acts as an electrophilic site, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Computational studies suggest that the electron-withdrawing nature of the imidazole ring increases the electrophilicity of the adjacent methylene carbon, facilitating substitution . Steric hindrance from the 1-methyl group may influence regioselectivity in multi-step syntheses .
Q. How does this compound serve as a building block for heterocyclic inhibitors in medicinal chemistry?
It is a key intermediate in synthesizing Rab geranylgeranyltransferase (RabGGTase) and farnesyltransferase (FTase) inhibitors. For example:
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
Discrepancies often arise from:
- Solvent purity : Anhydrous DMF vs. technical-grade solvents can alter yields by 10–15% .
- Workup protocols : Incomplete removal of SOCl₂ residues may skew mass balance .
- Catalyst trace impurities : Metal contaminants (e.g., Fe³⁺) can catalyze side reactions .
Methodological Considerations
Q. What computational tools are recommended for retrosynthetic analysis of derivatives?
AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to predict feasible routes. For example:
Q. How can stability studies improve the reproducibility of experiments involving this compound?
Advanced stability testing includes:
Q. What comparative studies highlight the uniqueness of this compound vs. analogous imidazoles?
Unlike 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride, the 1-methyl group in this compound reduces ring strain, enhancing thermal stability and reactivity in alkylation reactions . Comparative NMR studies show distinct chemical shifts for the chloromethyl group (δ ~4.5 ppm in ¹H NMR) vs. hydroxymethyl derivatives (δ ~3.8 ppm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
